molecular formula C7H5ClN2 B598378 6-Chloro-3-methylpicolinonitrile CAS No. 1201924-31-3

6-Chloro-3-methylpicolinonitrile

Cat. No.: B598378
CAS No.: 1201924-31-3
M. Wt: 152.581
InChI Key: GRLXSZKHRDKVTE-UHFFFAOYSA-N
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Description

6-Chloro-3-methylpicolinonitrile: is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Chloro-3-methylpicolinonitrile typically involves the chlorination of 3-methylpicolinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 3-methylpicolinonitrile is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 6th position of the pyridine ring .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 6-Chloro-3-methylpicolinonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Substitution: Formation of 6-azido-3-methylpicolinonitrile or 6-thiocyanato-3-methylpicolinonitrile.

    Oxidation: Formation of 6-chloro-3-formylpicolinonitrile or 6-chloro-3-carboxypicolinonitrile.

    Reduction: Formation of 6-chloro-3-methylpicolinamidine.

Scientific Research Applications

Chemistry:

6-Chloro-3-methylpicolinonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology and Medicine:

In biological research, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug discovery and development.

Industry:

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and other crop protection agents.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpicolinonitrile and its derivatives depends on their specific applications. In drug discovery, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom and nitrile group can influence the binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

    3-Methylpicolinonitrile: Lacks the chlorine atom at the 6th position, resulting in different reactivity and applications.

    6-Chloropicolinonitrile:

    3-Chloropicolinonitrile: Chlorine atom at the 3rd position instead of the 6th, leading to different substitution patterns and reactivity.

Uniqueness:

6-Chloro-3-methylpicolinonitrile is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

6-chloro-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXSZKHRDKVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676772
Record name 6-Chloro-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201924-31-3
Record name 6-Chloro-3-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylpyridine-2-carbonitrile 1-oxide (8.42 g, 62.8 mmol) was stirred in refluxing POCl3 (60 mL, 646 mmol) for 6 hours. The mixture was cooled to room temperature and slowly poured into ice-water. The resulting beige precipitate was collected by filtration to give the title compound.
Quantity
8.42 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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